molecular formula C8H6FIN2 B11843409 6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine

6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine

Cat. No.: B11843409
M. Wt: 276.05 g/mol
InChI Key: SCNNABVEEHXIGI-UHFFFAOYSA-N
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Description

6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-A]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of fluorine and iodine atoms in the structure can significantly influence the compound’s reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine typically involves the functionalization of the imidazo[1,5-A]pyridine core. One common method is the condensation of 2-aminopyridine with aldehydes, followed by halogenation reactions to introduce the fluorine and iodine atoms .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of metal-catalyzed reactions and environmentally benign synthetic strategies . These methods aim to improve the yield and purity of the final product while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-A]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance binding affinity and selectivity towards specific targets. The compound may modulate biological pathways by inhibiting or activating enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-6-methylimidazo[1,2-a]pyridine
  • 2-Methylimidazo[1,2-a]pyridine
  • 6-Fluoroimidazo[1,2-a]pyridine

Uniqueness

6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine is unique due to the simultaneous presence of fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation is less common in similar compounds, making it a valuable scaffold for drug design and other applications .

Properties

Molecular Formula

C8H6FIN2

Molecular Weight

276.05 g/mol

IUPAC Name

6-fluoro-1-iodo-3-methylimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H6FIN2/c1-5-11-8(10)7-3-2-6(9)4-12(5)7/h2-4H,1H3

InChI Key

SCNNABVEEHXIGI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1C=C(C=C2)F)I

Origin of Product

United States

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